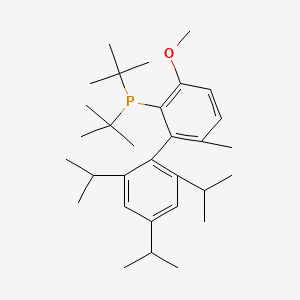
RockPhos
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RockPhos is a useful research compound. Its molecular formula is C31H49OP and its molecular weight is 468.706. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
RockPhos, a biarylphosphine ligand, is primarily recognized for its role in catalysis, particularly in palladium-catalyzed cross-coupling reactions. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and research findings.
This compound serves as a precatalyst in various chemical reactions, notably C–O bond formation. Its unique structure enhances catalytic efficiency and selectivity in coupling reactions involving aryl halides and alcohols. The introduction of a methyl group at the 6-position of the biarylphosphine ligand significantly improves the reactivity of the catalyst, facilitating the synthesis of aryl alkyl ethers with diverse substrates .
Catalytic Efficiency
Research indicates that this compound demonstrates superior catalytic activity compared to traditional ligands. For instance, it allows for the coupling of electron-rich aryl halides with secondary alcohols, achieving high yields without the need for multiple ligands . This efficiency is attributed to its conformational rigidity, which accelerates the rate of reductive elimination during reactions.
Biological Implications
While primarily studied for its catalytic properties, this compound also shows potential biological relevance. The ligand's ability to form stable complexes with palladium can be leveraged in medicinal chemistry to develop new therapeutic agents. For example, compounds synthesized using this compound have been evaluated for their activity against various pathogens, including cancer cells and bacteria .
Table 1: Summary of this compound Applications in Biological Contexts
Detailed Case Studies
- Antimicrobial Activity : A study demonstrated that compounds synthesized with this compound exhibited significant antimicrobial properties against Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell walls through reactive intermediates formed during catalysis .
- Cancer Research : Another case study highlighted the use of this compound in synthesizing potential anti-cancer agents. The resulting compounds showed promising cytotoxic effects on various cancer cell lines, suggesting a pathway for further development into therapeutic drugs .
- Environmental Applications : Research has also explored the use of this compound in environmental chemistry, where it aids in the degradation of pollutants through catalyzed reactions that enhance biodegradation processes .
特性
IUPAC Name |
ditert-butyl-[6-methoxy-3-methyl-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49OP/c1-19(2)23-17-24(20(3)4)28(25(18-23)21(5)6)27-22(7)15-16-26(32-14)29(27)33(30(8,9)10)31(11,12)13/h15-21H,1-14H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLLAKCGAFNZHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)P(C(C)(C)C)C(C)(C)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262046-34-3 |
Source


|
| Record name | (2',4'-Diisopropyl-3-methoxy-6-methyl-6'-propyl-2-biphenylyl)[bis(2-methyl-2-propanyl)]phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














